molecular formula C10H14O3 B12535669 2(5H)-Furanone, 5-(1-methylethyl)-5-(2-oxopropyl)- CAS No. 663598-74-1

2(5H)-Furanone, 5-(1-methylethyl)-5-(2-oxopropyl)-

Cat. No.: B12535669
CAS No.: 663598-74-1
M. Wt: 182.22 g/mol
InChI Key: GBAIVRQHNJVNQN-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 5-(1-methylethyl)-5-(2-oxopropyl)- (IUPAC name: 5-isopropyl-5-(2-oxopropyl)furan-2(5H)-one) is a substituted furanone derivative characterized by a five-membered lactone ring with two distinct substituents at the 5-position:

  • 1-Methylethyl (isopropyl) group: A branched alkyl chain contributing steric bulk and hydrophobicity.

The ketone moiety in the 2-oxopropyl group may also facilitate interactions with biological targets, such as enzymes or receptors, by forming hydrogen bonds or acting as a Michael acceptor .

Properties

CAS No.

663598-74-1

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

5-(2-oxopropyl)-5-propan-2-ylfuran-2-one

InChI

InChI=1S/C10H14O3/c1-7(2)10(6-8(3)11)5-4-9(12)13-10/h4-5,7H,6H2,1-3H3

InChI Key

GBAIVRQHNJVNQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C=CC(=O)O1)CC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 5-(1-methylethyl)-5-(2-oxopropyl)- typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials might include substituted acetoacetates or similar compounds. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the furanone ring, typically using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and materials.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 5-(1-methylethyl)-5-(2-oxopropyl)- involves its interaction with specific molecular targets and pathways. This might include binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between the target compound and related furanones:

Compound Name Substituents Molecular Formula Key Features Applications/Properties
Target Compound 5-(1-Methylethyl), 5-(2-oxopropyl) C10H14O3 Branched alkyl and ketone groups; moderate steric hindrance and electrophilicity. Potential synthesis intermediate; hypothesized biological activity .
4-Bromo-5-(2-oxopropyl)-3-phenoxy-2(5H)-furanone 4-Bromo, 3-phenoxy, 5-(2-oxopropyl) C13H11BrO4 Bromine (electrophilic), phenoxy (aromatic), and ketone groups. Organic synthesis; antimicrobial/anticancer research .
5-(Butoxymethyl)furan-2(5H)-one 5-(Butoxymethyl) C9H14O3 Ether-linked butyl chain; increased lipophilicity. Specialty chemicals; industrial applications .
4-Amino-2(5H)-furanone derivatives 4-Amino, variable R-groups (e.g., methyl, benzyl) C5H5NO2 (base) Amino group enhances nucleophilicity; tunable via substitution. Antibiotic activity (e.g., against Staphylococcus aureus) .
5-(2',4'-Difluorobiphenyl)-3-methyl-2(5H)-furanone 5-(Difluorobiphenyl), 3-methyl, 5-hydroxy C17H12F2O3 Fluorinated biphenyl (lipophilic), hydroxy group (hydrogen bonding). Enhanced bioactivity due to fluorination; drug discovery .
5-[(4-Methylphenyl)methylene]-2(5H)-furanone 5-(4-Methylbenzylidene) C12H10O2 Aromatic conjugation; extended π-system. Photochemical studies; materials science .

Key Comparative Insights

Reactivity
  • Electrophilicity : The 2-oxopropyl group in the target compound and ’s brominated analog both enhance electrophilicity, enabling reactions such as nucleophilic substitutions or cycloadditions. However, the bromine atom in increases polarity and may facilitate halogen-bonding interactions .

Biological Activity

2(5H)-Furanone, 5-(1-methylethyl)-5-(2-oxopropyl)-, a member of the furanone family, has garnered attention for its diverse biological activities. This compound is particularly noted for its potential applications in pharmaceuticals and agriculture due to its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

  • CAS Number : 663598-74-1
  • Molecular Formula : C10H14O3
  • Molecular Weight : 182.22 g/mol
  • IUPAC Name : 5-(2-oxopropyl)-5-propan-2-ylfuran-2-one
PropertyValue
CAS No.663598-74-1
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
IUPAC Name5-(2-oxopropyl)-5-propan-2-ylfuran-2-one
InChI KeyGBAIVRQHNJVNQN-UHFFFAOYSA-N

The biological activity of 2(5H)-Furanone, 5-(1-methylethyl)-5-(2-oxopropyl)- is primarily attributed to its ability to induce reactive oxygen species (ROS) formation and interact with various proteins. This compound may impair cellular anti-ROS defense mechanisms, leading to significant antimicrobial effects against certain bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus .

Antimicrobial Activity

Research has demonstrated that derivatives of 2(5H)-furanone exhibit potent antibacterial properties. For instance, a derivative known as F105 was shown to effectively repress the growth of S. aureus, both methicillin-sensitive and resistant strains. At concentrations ranging from 8–16 μg/mL, F105 inhibited bacterial growth, and at 32 μg/mL, it achieved a 99.9% kill rate against various Gram-positive bacteria .

Table: Minimum Inhibitory Concentrations (MICs) of Furanone Derivatives

CompoundBacterial StrainMIC (μg/mL)
F105S. aureus8–16
F105B. cereus16
F105B. subtilis32
F105S. epidermidis32
F105E. coli>128

Case Studies

  • Antibiofilm Activity : A study evaluated the ability of various furanone derivatives to prevent biofilm formation by pathogenic bacteria. The results indicated that these compounds effectively inhibited biofilm development in Gram-positive bacteria, correlating with their MIC values .
  • Oxidative Stress Induction : Another investigation focused on the oxidative stress response induced by furanone derivatives in bacterial cells. The findings suggested that these compounds not only generate ROS but also modify protein structures through oxidation, which contributes to their antibacterial efficacy .

Comparison with Similar Compounds

The biological activity of 2(5H)-Furanone, 5-(1-methylethyl)-5-(2-oxopropyl)- can be compared with other furanone derivatives:

CompoundBiological ActivityUnique Features
F105 AntimicrobialInduces ROS formation
2(5H)-Furanone, 5-methyl- AntimicrobialLacks isopropyl group
2(5H)-Furanone, 5-(ethyl)- Similar structureDifferent substituent effects

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